5-(4-Chlorocyclohexa-2,4-dien-1-yl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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Overview
Description
5-(4-Chlorocyclohexa-2,4-dien-1-yl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a chlorinated cyclohexadiene ring and a trimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorocyclohexa-2,4-dien-1-yl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorocyclohexa-2,4-dien-1-ylamine with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable catalyst can lead to the formation of the desired triazolopyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorocyclohexa-2,4-dien-1-yl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions can occur, leading to the formation of derivatives with different halogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
5-(4-Chlorocyclohexa-2,4-dien-1-yl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Chlorocyclohexa-2,4-dien-1-yl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-(3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride: Shares a similar triazole structure but differs in the substituents and overall molecular framework.
4-chloro-2-cyclohexa-2,4-dien-1-yl-1,5-dimethylpyrazol-3-one: Contains a chlorocyclohexadiene ring but has a different heterocyclic system.
Uniqueness
The uniqueness of 5-(4-Chlorocyclohexa-2,4-dien-1-yl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H20ClN5O3 |
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Molecular Weight |
413.9 g/mol |
IUPAC Name |
5-(4-chlorocyclohexa-2,4-dien-1-yl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C20H20ClN5O3/c1-27-16-8-12(9-17(28-2)18(16)29-3)15-10-14(11-4-6-13(21)7-5-11)23-20-24-19(22)25-26(15)20/h4,6-11H,5H2,1-3H3,(H2,22,25) |
InChI Key |
DVWLDQRZFNWJAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=NC3=NC(=NN23)N)C4CC=C(C=C4)Cl |
Origin of Product |
United States |
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